6-Butylpyridin-2-amine

Description

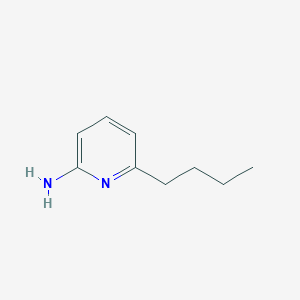

Structure

3D Structure

Properties

IUPAC Name |

6-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWACXYDOBYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539322 | |

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95337-74-9 | |

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring possesses a basic lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes it available for reactions with electrophiles, particularly protons and metal ions. wikipedia.orgiust.ac.ir

Like other pyridine derivatives, the ring nitrogen of 6-Butylpyridin-2-amine acts as a base. wikipedia.org The basicity of this site is significantly influenced by the electronic effects of the substituents on the pyridine ring. The presence of the amino group (-NH₂) at the 2-position, an electron-donating group, increases the electron density on the ring nitrogen, making it more basic than pyridine itself. The butyl group at the 6-position also contributes a modest electron-donating inductive effect, further enhancing basicity.

Table 1: Basicity of Pyridine and Related Derivatives This table provides the pKₐ values of the conjugate acids of various pyridine derivatives to contextualize the expected basicity of this compound.

The pyridine nitrogen readily donates its lone pair to metal ions, acting as a Lewis base to form coordination complexes. wikipedia.org In the case of this compound, the molecule can function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the 2-amino group. This forms a stable five-membered chelate ring, a common motif in coordination chemistry.

The use of sterically bulky ligands can stabilize transition metals in unusual, low coordination numbers. researchgate.net The butyl group at the 6-position provides some steric bulk, which can influence the geometry and stability of the resulting metal complexes. Multidentate amine ligands exhibit versatile coordination modes with metal cations, with the final geometry depending on factors like the metal's ionic radius and the steric profile of the complex. nih.govacs.org

Table 2: Examples of Metal Complexes with Aminopyridine-type Ligands This table illustrates the ability of aminopyridine structures to act as ligands in coordination chemistry.

Reactivity of the Amino Group

The exocyclic primary amino group (-NH₂) is a key site for a variety of nucleophilic reactions, enabling extensive derivatization of the molecule.

The primary amino group of this compound undergoes nucleophilic substitution with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. ambeed.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. ambeed.com This derivatization is a common strategy to modify the properties of amine-containing compounds. jfda-online.comnih.gov While the pyridine nitrogen can also react with acyl halides to form acylpyridinium salts, the amino group is generally the more reactive nucleophile for acylation. iust.ac.ir

The amino group can be alkylated by reaction with alkyl halides, leading to the formation of secondary and tertiary amines. ambeed.com The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can often be controlled by the stoichiometry of the reactants. Specialized methods, such as the Goldberg reaction, which uses a copper catalyst, can be employed for the N-alkylation or N-arylation of 2-aminopyridines. mdpi.com It is also possible for the pyridine nitrogen to undergo alkylation, forming a quaternary pyridinium (B92312) salt, which is a competing reaction pathway. iust.ac.ir

As a primary amine, this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. scispace.comdergipark.org.tr The reaction is typically reversible and involves the formation of an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine. scispace.com This reaction is often catalyzed by acid or base and can be driven to completion by removing the water as it is formed. scispace.comscirp.org The formation of Schiff bases is a widely used reaction in organic synthesis and is critical for creating ligands for metal complexes and other functional materials. scispace.comscirp.orgmdpi.com

Oxidative Transformations of the Amine Functionality

The amine group of 2-aminopyridine (B139424) derivatives, including this compound, is susceptible to various oxidative transformations, leading to a range of functionalized products. A notable reaction is the oxidation to the corresponding nitropyridine. This conversion can be achieved using a potent oxidizing mixture of 30% hydrogen peroxide in 30% fuming sulfuric acid. mdpi.comresearchgate.net This method has been successfully applied to 2- and 4-aminopyridine, as well as other substituted aminopyridines, affording the nitro compounds in yields ranging from 55-75%. mdpi.com

Beyond simple oxidation of the amine, oxidative conditions can facilitate more complex cyclization and coupling reactions. For instance, rhodium(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes can produce N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively, using copper(II) acetate (B1210297) as the oxidant. rsc.org Similarly, copper-catalyzed aerobic oxidative annulation reactions of 2-aminopyridine with isothiocyanates provide a route to 5-amino/imino-substituted 1,2,4-thiadiazoles. citedrive.com These transformations highlight the dual role of the amine functionality as both a reactive site and a directing group in complex molecule synthesis.

In some cases, the reactivity of the aminopyridine isomer is crucial. For example, the oxidation of 3-aminopyridine (B143674) with peroxomonophosphoric acid readily forms 3,3′-azoxypyridine, while 2-aminopyridine is reported to be unreactive under the same conditions. rsc.org This differential reactivity underscores the influence of the amine's position on the pyridine ring's electronic properties and subsequent chemical behavior.

Functionalization of the Pyridine Ring

C-H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents an atom-economical and efficient strategy for creating derivatives of this compound. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines.

Metal-Catalyzed C-H Alkylation and Aminoalkylation

Transition metal catalysis is a powerful tool for the C-H alkylation of pyridine rings. Various metals, including palladium, rhodium, iridium, ruthenium, and cobalt, have been shown to catalyze the formation of C-C bonds by activating C-H bonds. researchgate.netsemanticscholar.org For instance, a heterobimetallic Rh-Al catalyst has been reported for the selective C2-monoalkylation of pyridines using alkenes as the alkylating agent. researchgate.net Ruthenium(II) catalysts have also been employed for the C-H alkylation of related heterocyclic systems like 2-arylquinoxalines with maleimides. beilstein-journals.org

In many of these reactions, the nitrogen atom of the pyridine ring or a substituent like the amino group acts as an internal directing group. This coordination to the metal center brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.orgsemanticscholar.orgiust.ac.ir

Aminoalkylation, the introduction of an aminoalkyl group, can also be achieved via metal-catalyzed C-H activation. A notable example involves the use of a rare-earth metal catalyst for the aminoalkylation of pyridine. The proposed mechanism involves the formation of a η2-pyridyl species, followed by imine insertion and protonation to yield the final product. researchgate.net Cobalt(III) catalysts have also been utilized in Mannich-type reactions, which couple an arene, an aldehyde, and an amine (like a sulfonamide) to form α-substituted amines through a direct C-H functionalization pathway. google.com

| Catalyst System | Reactants | Product Type | Reference |

| Rh-Al bimetallic | Pyridine, Alkene | C2-Alkylated Pyridine | researchgate.net |

| Ru(II) | 2-Arylquinoxaline, Maleimide | Alkylated Quinoxaline | beilstein-journals.org |

| Yttrium | Pyridine, Imine | Aminoalkylated Pyridine | researchgate.net |

| Cobalt(III) | Phenylpyridine, Aldehyde, Sulfonamide | α-Substituted Amine | google.com |

Regioselectivity Control in Pyridine C-H Functionalization

A significant challenge in C-H functionalization is controlling the position of the new substituent on the pyridine ring (regioselectivity). The outcome is governed by a combination of the 'innate' electronic properties of the pyridine ring and the use of 'guided' functionalization with directing groups. thieme.de

The electron-deficient nature of the pyridine ring and the directing effect of the amino group in this compound influence where substitution occurs. Without a strong directing group, functionalization often occurs at the C3 or C5 positions due to the ring's inherent electronic properties. citedrive.com Achieving functionalization at the C5 position of 2-aminopyridines through direct C-H metalation is considered particularly challenging. citedrive.com

To overcome this innate selectivity, chemists employ directing groups. The pyridine nitrogen itself can act as a directing group. In N-aryl-2-aminopyridines, the pyridyl group can direct ortho-C-H activation on the N-aryl ring, facilitated by metals like palladium and rhodium. rsc.orgsemanticscholar.org This strategy forms a stable six-membered cyclometalated intermediate that precisely positions the catalyst for functionalization. Furthermore, the amino group in 2-aminopyridines can influence the regioselectivity of reactions like halogenation, highlighting the interplay between substituents and reaction outcomes. mdpi.com The choice of catalyst and reaction conditions is therefore paramount in steering the functionalization to the desired carbon atom on the pyridine scaffold. iust.ac.ir

Derivatization via Halogenated Pyridine Intermediates

A well-established and versatile strategy for modifying the pyridine ring involves the use of halogenated intermediates. This two-step process typically includes the initial synthesis of a halogenated pyridine followed by a cross-coupling reaction to introduce a wide variety of functional groups.

For a compound like this compound, this would involve starting with a halogenated precursor, such as 2-amino-6-butyl-x-halopyridine or, more commonly, reacting a dihalopyridine to introduce the butyl and amino groups sequentially or via a common intermediate. For example, 2,6-dichloropyridine (B45657) can be selectively mono-substituted. A Grignard reagent like tBuMgCl can react with 2,6-dichloropyridine in the presence of a copper(I) iodide catalyst to yield 2-tert-butyl-6-chloropyridine. wiley-vch.de The remaining chlorine atom can then be substituted, for instance, in a nucleophilic aromatic substitution reaction to introduce the amine functionality.

Once a halogen atom is in place on the pyridine ring (e.g., at the C3, C4, or C5 position), it serves as a handle for numerous transition-metal-catalyzed cross-coupling reactions. Advances in iron-, nickel-, and palladium-catalyzed reactions have made the conversion of 2-halopyridines to 2-alkylpyridines highly efficient. researchgate.netresearchgate.net These methods, which include Suzuki, Negishi, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, providing reliable access to a vast array of complex derivatives. The selectivity in these reactions, especially with poly-halogenated heterocycles, is often dictated by the carbon-halogen bond dissociation energy, which can be influenced by the position on the ring and the nature of other substituents. acs.org

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Grignard Coupling | CuI | 2,6-Dichloropyridine, tBuMgCl | 2-tert-Butyl-6-chloropyridine | wiley-vch.de |

| Reductive Coupling | Nickel | Bromopyridine, Tertiary alkyl bromide | Alkylated Pyridine | researchgate.net |

| Cross-Coupling | Palladium, Iron, Nickel | 2-Halopyridine, Organometallic reagent | 2-Alkylpyridine | researchgate.netresearchgate.net |

Multi-Component Reactions Involving this compound Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of efficient and green chemistry. thieme.de Syntheses of 2-aminopyridine derivatives are well-suited to MCR strategies, allowing for the rapid construction of complex and diverse molecular libraries from simple precursors. mdpi.comcitedrive.com

A variety of MCRs have been developed for the synthesis of substituted 2-aminopyridines. One notable example is a catalyst-free, four-component reaction involving an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.comsemanticscholar.org This method provides a straightforward and environmentally friendly route to highly functionalized 2-aminopyridines.

Other MCRs utilize different combinations of starting materials. For instance, fluorinated 2-aminopyridines can be synthesized in a one-pot procedure from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org The versatility of MCRs is further demonstrated by the Groebke–Blackburn–Bienz (GBB) reaction, a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide, which yields imidazo[1,2-a]pyridines. These products can then undergo further transformations, showcasing how MCRs can be integrated into multi-step synthetic sequences. beilstein-journals.org Metal catalysts, such as iron(III) chloride, can also be employed to facilitate domino reactions, for example, between amines, dialkyl acetylenedicarboxylates, and phenacyl bromides, to construct substituted pyrroles in a multicomponent fashion. nih.gov These approaches highlight the power of MCRs to build the core 2-aminopyridine scaffold or to use it as a building block for more complex heterocyclic systems.

| Reaction Name/Type | Components | Conditions | Product Type | Reference |

| Four-component reaction | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free | Substituted 2-Aminopyridine | mdpi.comsemanticscholar.org |

| Three-component reaction | 1,1-Enediamine, Benzaldehyde, 1,3-Dicarbonyl compound | Heating | Fluorinated 2-Aminopyridine | rsc.org |

| Groebke–Blackburn–Bienz (GBB) | Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)3, Microwave | Imidazo[1,2-a]pyridine | beilstein-journals.org |

| Microwave-assisted MCR | Amine, other components | Microwave, Solvent | N-substituted 2-Aminopyridine | rsc.org |

Spectroscopic and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 6-butylpyridin-2-amine, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the protons of the butyl group and the pyridine (B92270) ring. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum reveals the chemical shifts (δ), multiplicities, and coupling constants (J) that allow for the unambiguous assignment of each proton. orgsyn.org

The protons of the butyl group typically appear in the upfield region. The terminal methyl (CH₃) protons present as a triplet, while the adjacent methylene (B1212753) (CH₂) groups appear as multiplets due to coupling with neighboring protons. The methylene group attached directly to the pyridine ring is deshielded and thus shifted further downfield compared to the other alkyl protons. orgsyn.org

The aromatic protons on the pyridine ring are observed in the downfield region. These signals provide key information about the substitution pattern on the ring. The proton at position 5 typically appears as a triplet, while the protons at positions 3 and 4 show as doublets or doublet of doublets, with coupling constants characteristic of ortho and meta relationships. orgsyn.org The broad singlet for the amine (NH₂) protons is also a characteristic feature, though its chemical shift can be variable. libretexts.org

¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' (CH₃) | ~0.95 | Triplet (t) | ~7.3 |

| H-2' (CH₂) | ~1.33 - 1.51 | Multiplet (m) | - |

| H-1' (CH₂) | ~1.51 - 1.68 | Multiplet (m) | - |

| H-α (CH₂) | ~3.18 - 3.31 | Multiplet (m) | - |

| NH₂ | ~4.48 | Singlet (s) | - |

| H-3 | ~6.36 | Doublet (d) | ~8.4 |

| H-5 | ~6.54 | Doublet of Doublets (dd) | ~6.9, 5.1 |

| H-4 | ~7.35 - 7.46 | Multiplet (m) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. oregonstate.edu The spectrum for this compound shows distinct signals for each of the nine carbon atoms.

The carbons of the butyl chain appear in the upfield region of the spectrum. The carbon of the terminal methyl group has the lowest chemical shift, followed by the methylene carbons. The carbon atom directly attached to the pyridine ring is shifted further downfield due to the inductive effect of the aromatic ring. orgsyn.org

The pyridine ring carbons are observed at higher chemical shifts. The carbon atom bearing the amino group (C-2) and the butyl group (C-6) are significantly deshielded and appear at the lowest field among the ring carbons. orgsyn.org The chemical shifts of the other ring carbons (C-3, C-4, and C-5) are also characteristic and aid in the complete assignment of the structure. orgsyn.orgoregonstate.edu

¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4' (CH₃) | ~13.9 |

| C-3' (CH₂) | ~20.2 |

| C-2' (CH₂) | ~31.7 |

| C-1' (CH₂) | ~42.0 |

| C-3 | ~106.3 |

| C-5 | ~112.6 |

| C-4 | ~137.4 |

| C-6 | ~148.2 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with experimental conditions.

For complex molecules or to confirm structural assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgresearchgate.net

COSY spectra establish correlations between coupled protons, helping to trace the connectivity within the butyl chain and the pyridine ring. For instance, it would show a cross-peak between the H-3 and H-4 protons of the pyridine ring. cdnsciencepub.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments. mdpi.com

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for confirming the placement of substituents on the pyridine ring. For example, an HMBC spectrum would show a correlation between the protons of the α-methylene group of the butyl chain and the C-6 carbon of the pyridine ring. mdpi.comfluorine1.ru

These techniques collectively provide a comprehensive and unambiguous structural assignment of this compound. dtic.milorganicchemistrydata.org

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. orgsyn.org

N-H Vibrations : As a primary amine, it exhibits two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comwpmucdn.com An N-H bending (scissoring) vibration is also typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-H Vibrations : The aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring is typically observed just above 3000 cm⁻¹.

C=N and C=C Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyridine ring are found in the 1600-1400 cm⁻¹ region. orgsyn.org

C-N Vibrations : The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Two sharp bands, characteristic of a primary amine. libretexts.org |

| C-H Stretch (aromatic) | > 3000 | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (aliphatic) | < 3000 | Stretching of C-H bonds in the butyl group. orgsyn.org |

| N-H Bend (scissoring) | 1650 - 1580 | In-plane bending of the -NH₂ group. orgchemboulder.com |

| C=C and C=N Ring Stretch | 1600 - 1400 | Vibrations of the pyridine ring skeleton. orgsyn.org |

Pyridine and its derivatives are widely used as probe molecules in IR spectroscopy to characterize the nature and strength of acid sites on the surfaces of solid catalysts, such as zeolites and metal oxides. rsc.orgrsc.org The lone pair of electrons on the nitrogen atom can interact with Brønsted acid sites (proton donors) to form a pyridinium (B92312) ion or with Lewis acid sites (electron pair acceptors) through coordination. mdpi.com

The IR spectra of adsorbed pyridine show distinct bands that allow for the differentiation between these two types of acidity:

Pyridinium ions (formed on Brønsted sites) exhibit a characteristic absorption band around 1540 cm⁻¹. mdpi.comresearchgate.net

Coordinatively bonded pyridine (on Lewis sites) shows a band around 1445-1450 cm⁻¹. mdpi.comresearchgate.net

A band around 1490 cm⁻¹ is often attributed to a combination of both Lewis and Brønsted sites. researchgate.net

While pyridine itself is an excellent probe, sterically hindered analogs like 2,6-di-tert-butylpyridine (B51100) are used to probe acid sites with specific spatial accessibility. chemicalbook.com this compound, with its butyl group adjacent to one of the ring nitrogens, can be considered a moderately sterically hindered pyridine. The steric bulk of the butyl group can influence its ability to access certain acid sites within the porous structures of catalysts. By comparing the IR spectra of adsorbed pyridine with that of this compound, researchers can gain insights into the accessibility and environment of the acid sites, distinguishing between those on the external surface and those within confined pore channels. micromeritics.comunito.itrsc.org This makes such substituted pyridines valuable tools in catalysis research for designing more selective and efficient catalysts. rsc.orgscispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C₉H₁₄N₂. The presence of two nitrogen atoms dictates that the compound will have an even nominal molecular weight, which is calculated to be 150 g/mol . In high-resolution mass spectrometry, the monoisotopic mass is 150.1157 Da. The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would therefore be expected at a mass-to-charge ratio (m/z) of 150.

The fragmentation of this compound is influenced by both the pyridine ring and the n-butyl side chain. The fragmentation patterns for aliphatic amines are often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the ring structure. libretexts.org

In the case of this compound, the primary fragmentation pathways are expected to involve the butyl group. A key fragmentation is the cleavage of the Cα-Cβ bond of the butyl chain (the bond between the first and second carbon of the butyl group attached to the ring). This process, known as benzylic cleavage, would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z 107.

Another significant fragmentation pathway is the McLafferty rearrangement, which can occur in molecules with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen atom to the pyridine nitrogen, followed by the elimination of a neutral alkene (in this case, butene, C₄H₈). This would produce a fragment ion at m/z 94. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring fragments is also a common pathway for pyridine-containing compounds.

The expected fragmentation data is summarized in the table below.

| Fragment Ion (m/z) | Proposed Lost Fragment | Fragmentation Pathway |

| 150 | - | Molecular Ion [M]⁺ |

| 135 | •CH₃ | Loss of a methyl radical |

| 121 | •C₂H₅ | Loss of an ethyl radical |

| 107 | •C₃H₇ | Alpha-cleavage (Benzylic) |

| 94 | C₄H₈ | McLafferty Rearrangement |

| 78 | C₄H₈ + HCN | McLafferty followed by HCN loss |

Other Analytical Techniques for Compound Characterization

The comprehensive characterization of this compound and its isomers relies on a combination of spectroscopic and chromatographic methods. Since isomers possess the same molecular formula and weight, techniques that can distinguish subtle structural differences are essential. biocompare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the aliphatic protons of the butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the substitution pattern. For example, characterization of the related isomer N-butylpyridin-2-amine showed distinct chemical shifts for the butyl group protons and the protons on the pyridine ring. orgsyn.orgntu.edu.sg Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity of the atoms. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Primary amines like this compound are expected to show a characteristic pair of N-H stretching bands around 3300-3500 cm⁻¹. orgsyn.org Aromatic C-H stretching and C=C and C=N ring stretching vibrations would also be observed.

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for separating this compound from isomers and other impurities. researchgate.net The choice of column and conditions can be optimized to achieve baseline separation of structurally similar compounds. nih.gov Coupling these techniques with mass spectrometry (GC-MS or LC-MS) allows for both separation and identification, providing retention time and mass spectral data simultaneously. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The pyridine ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring. Studies on related isomers have used UV-Vis spectroscopy to investigate their electronic properties. nih.gov

These techniques, when used in combination, provide a complete and unambiguous characterization of the molecular structure and purity of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. solubilityofthings.com It provides a framework for predicting molecular geometries, reaction energies, and various spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. nih.govrsc.org For a molecule like 6-Butylpyridin-2-amine, DFT could be used to explore mechanisms such as electrophilic substitution on the pyridine (B92270) ring or reactions involving the amino group.

For instance, in the context of N-arylation or amination reactions, which are common for aminopyridines, DFT can model the step-by-step process. nih.govnih.gov This involves identifying the transition state for the key bond-forming step, which provides the activation energy barrier for the reaction. researchgate.netijcce.ac.ir While specific studies on this compound are lacking, research on related copper-catalyzed C-H sulfoximination of arenes demonstrates how DFT can elucidate photoinduced ligand-to-metal charge transfer (LMCT) mechanisms and the subsequent homolytic bond cleavage to form radical intermediates. researchgate.net

Table 1: Representative Theoretical Data for Reaction Analysis (Note: This table is illustrative, as specific data for this compound is not available. Values are based on general principles.)

| Parameter | Theoretical Value | Significance |

| Activation Energy (Ea) | Varies (e.g., 15-30 kcal/mol) | Determines reaction rate; lower values indicate faster reactions. |

| Reaction Enthalpy (ΔH) | Varies (e.g., -20 to +5 kcal/mol) | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Transition State Geometry | Calculated Coordinates | Reveals the specific atomic arrangement at the peak of the energy barrier. |

Electronic Structure and Reactivity Descriptors (HOMO/LUMO Analysis)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom within the ring. researchgate.net The LUMO would likely be distributed over the π-system of the pyridine ring. acs.org The electron-donating butyl group at the 6-position would slightly raise the HOMO energy level compared to unsubstituted 2-aminopyridine (B139424), potentially increasing its nucleophilicity.

Table 2: Predicted Frontier Orbital Properties for this compound (Note: Values are hypothetical and for illustrative purposes.)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -5.5 to -6.0 | Localized on the aminopyridine system; site of electrophilic attack. |

| LUMO | ~ -0.5 to -1.0 | Distributed across the pyridine ring's π* system; site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | Indicates high kinetic stability and moderate chemical reactivity. researchgate.net |

Conformation and Tautomerism Studies

This compound can exist in different tautomeric forms, primarily the amine and imine forms. DFT calculations can determine the relative energies of these tautomers to predict which form is more stable. For 2-aminopyridine derivatives, the amino form is overwhelmingly more stable than the imino tautomer.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broader range of computational techniques used to simulate molecular behavior and interactions.

In Silico Prediction of Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The amino group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. github.io Molecular modeling can predict the strength and geometry of these hydrogen bonds with other molecules, such as water or biological macromolecules. acs.orgresearchgate.net The strength of these interactions is crucial in contexts like drug-receptor binding or solvation. nist.gov

Conformational Analysis and Steric Hindrance Evaluations

The size and orientation of the butyl group at the 6-position, adjacent to the ring nitrogen, introduces steric hindrance. osti.gov This steric bulk can impede the approach of reactants or solvent molecules to the nitrogen atom. acs.orgresearchgate.net Molecular modeling can quantify this steric effect by calculating the accessible surface area of the nitrogen lone pair. osti.gov

Studies on related structures, such as 2,6-di-tert-butylpyridine (B51100), show that bulky alkyl groups can effectively shield the nitrogen atom, rendering it non-nucleophilic while preserving its basicity. acs.org While a butyl group is less bulky than a tert-butyl group, it still provides significant steric hindrance compared to a methyl group or hydrogen. nih.gov This steric factor can influence the regioselectivity of reactions and the stability of metal complexes involving the pyridine nitrogen. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chemrevlett.comsemanticscholar.org These models are instrumental in modern drug discovery and materials science for predicting the behavior of novel chemical entities, thereby prioritizing synthesis and testing, which saves time and resources. chemrevlett.comsemanticscholar.org

Computational Assessment of Molecular Properties for Design Purposes

While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these computational methods can be applied to understand its potential for molecular design. The design of new molecules, such as potential drug candidates, relies on the computational evaluation of various molecular descriptors that are believed to influence a compound's activity and properties. nih.gov For aminopyridine derivatives, these descriptors often relate to their steric, electronic, and hydrophobic characteristics, which govern their interaction with biological targets. nih.govnih.gov

The computational assessment begins with the calculation of a wide array of molecular descriptors derived from the compound's two-dimensional or three-dimensional structure. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution. In the context of designing new analogs based on the this compound scaffold, these descriptors help in understanding how modifications to the structure might affect its biological activity or properties.

Key Molecular Descriptors in QSAR/QSPR Studies:

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and degree of branching in the molecular structure. For instance, the van der Waals volume is a descriptor that has been used in QSAR studies of piperidine (B6355638) derivatives, which are structurally related to pyridinamines. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The aminopyridine moiety, for example, is known to interact with biological targets through hydrogen bonding and electrostatic interactions, making electronic descriptors crucial for predicting binding affinity. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common measure of a molecule's hydrophobicity. This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The butyl group in this compound significantly contributes to its hydrophobicity.

The following table presents a selection of computationally predicted molecular properties for 6-(tert-butyl)pyridin-2-amine, a close structural analog of this compound. These values serve as an illustration of the types of descriptors used in computational assessments for design purposes.

| Molecular Property | Predicted Value | Significance in Molecular Design |

| Molecular Formula | C9H14N2 | Defines the elemental composition. |

| Molecular Weight | 150.23 g/mol | Influences diffusion and transport properties. |

| XlogP (predicted) | 2.2 | Indicates the hydrophobicity of the molecule, affecting solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The amine group can act as a hydrogen bond donor in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the amine nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |

Table 1: Computationally predicted molecular properties for the analogous compound 6-(tert-butyl)pyridin-2-amine. Data sourced from PubChem. uni.lu

In a typical QSAR or QSPR study, these descriptors for a series of related compounds would be correlated with their measured biological activity or a specific property using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting mathematical model can then be used to predict the activity or property of new, unsynthesized compounds. chemrevlett.com For example, a QSAR model for aminopyridine-based inhibitors could reveal that a certain range of hydrophobicity combined with a specific charge distribution on the pyridine ring leads to optimal biological activity. This information would then guide the design of new derivatives with potentially improved efficacy.

Advanced Research Applications of 6 Butylpyridin 2 Amine and Its Derivatives

Catalysis and Ligand Design

The molecular architecture of 6-butylpyridin-2-amine makes it a valuable component in the design of catalysts. The presence of both a pyridyl nitrogen and an amino group offers multiple coordination sites for metal centers and opportunities for hydrogen bonding, which are crucial for catalytic activity.

Role as Ligands in Transition Metal Complexes for Catalysis

Derivatives of 2-aminopyridine (B139424), such as this compound, are effective ligands in creating transition metal complexes for various catalytic processes. researchgate.net The nitrogen atoms of the pyridine (B92270) ring and the amino group can chelate to a metal center, forming stable complexes that can catalyze a wide array of chemical transformations.

For instance, aminopyridinato ligands have been used to synthesize Group 10 metal complexes. researchgate.net These complexes, featuring metals like nickel and palladium, have demonstrated catalytic activity in reactions such as Suzuki cross-coupling and the polymerization of hydrosilanes. researchgate.net The steric and electronic properties of the aminopyridine ligand, influenced by substituents like the butyl group, can be tuned to control the reactivity and selectivity of the catalyst. Research has shown that modifying the ligand structure, such as by introducing different alkyl or aryl groups, can significantly impact the catalytic performance of the resulting metal complex. researchgate.netmdpi.com

The table below summarizes examples of catalytic applications involving aminopyridine-based transition metal complexes.

| Catalyst Type | Metal Center | Catalytic Application | Reference |

| Aminopyridinato Complex | Nickel (Ni) | Suzuki Cross-Coupling | researchgate.net |

| Aminopyridinato Complex | Palladium (Pd) | Hydrosilane Polymerization | researchgate.net |

| (Amino)pyridinyl alcoholato | Cobalt (Co) | 1,3-Butadiene Polymerization | mdpi.com |

| (Amino)pyridinyl alcoholato | Nickel (Ni) | 1,3-Butadiene Polymerization | mdpi.com |

Application as Organocatalysts or Basic Catalysts

Beyond their role as ligands, aminopyridines can function as organocatalysts or basic catalysts. The basicity of the pyridine nitrogen can be modulated by substituents on the ring. While bulky groups near the nitrogen can hinder its ability to act as a base due to steric hindrance, the electronic effects of substituents like the butyl group can influence basicity. stackexchange.com

For example, pyridine itself has been shown to be an effective organocatalyst in reactions like the reductive ozonolysis of alkenes. nih.gov The basicity of the aminopyridine can be crucial in reactions that require a Brønsted base. nih.gov However, highly sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), may show reduced basicity and catalytic activity in certain reactions. stackexchange.comnih.gov The interplay between steric and electronic effects is therefore a key consideration in the design of aminopyridine-based organocatalysts.

Investigation of Catalytic Dehydrocoupling Reactions

Catalytic dehydrocoupling is a significant area of research, particularly for the formation of bonds between elements like silicon, nitrogen, and boron. Aminopyridines and their derivatives have been investigated for their potential in these reactions. For example, platinum complexes have been shown to be active catalysts in the dehydrocoupling of amine-boranes. csic.es The mechanism of these reactions can be complex, sometimes involving the activation of B-H or N-H bonds at the metal center. researchgate.net

Furthermore, the dehydrocoupling of hydrosilanes and amines can be catalyzed by transition metal complexes, and the ligand environment plays a critical role in the efficiency and selectivity of this process. rsc.org Research into platinum complexes has highlighted their remarkable activity and selectivity in the dehydrocoupling of primary silanes and amines. rsc.org While direct studies on this compound for this specific application are not extensively detailed, the known reactivity of related aminopyridine ligands in dehydrocoupling reactions suggests its potential in this area. researchgate.netresearchgate.net

Materials Science Innovations

The unique properties of this compound and its derivatives also lend themselves to applications in materials science, where they can be used as building blocks for functional polymers and advanced electronic materials.

Precursors in Polymer Chemistry and Functional Materials Design

The presence of a reactive amino group and an aromatic pyridine ring makes this compound a suitable precursor for the synthesis of functional polymers. pageplace.de These polymers can be designed to have specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. For instance, polymers containing pyridine moieties are used in a variety of applications, from drug delivery to the creation of functional materials for electronics. researchgate.net

A study has described the synthesis of functional polymers by modifying a poly(vinylbenzyl chloride–divinylbenzene) matrix with 4-tert-butylpyridine, among other ligands, for the recovery of silver ions from chloride solutions. journalssystem.com The synthesis of 2-amino-5-tert-butylpyridine has been developed for its use as a fragment in drug discovery, highlighting the utility of such substituted aminopyridines in creating larger, functional molecules. nih.gov

Development of Sensors and Organic Electronic Components

The photophysical and electronic properties of pyridine-containing compounds make them attractive for the development of sensors and organic electronic components. The pyridine ring can be integrated into larger conjugated systems to create materials with desirable optical and electronic characteristics. acs.org

For example, a palladium(II) complex based on a 2-amino-6-(t-butyl)-4-(pyridin-2-yl)pyrimidine ligand has been used to develop a potentiometric sensor for sulfate (B86663) ions. researchgate.net This sensor demonstrated a wide concentration range, good selectivity, and a fast response time. researchgate.net The ability of the pyridine and amino groups to coordinate with metal ions is key to the sensing mechanism. While this example uses a derivative, it illustrates the potential of the core 2-aminopyridine structure, including this compound, in the design of new sensor technologies. The pyridine core is a common scaffold in molecules designed for applications in materials science, including ligand design for novel materials with specific functionalities. smolecule.com

Role in Supramolecular Chemistry and Self-Assembly Research

The molecular architecture of this compound makes it a valuable component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com The pyridine ring's nitrogen atom and the amine group at the 2-position provide ideal sites for forming hydrogen bonds and coordinating with metal ions. These interactions are fundamental to the process of molecular recognition and self-assembly, where molecules spontaneously organize into larger, well-defined structures. mdpi.comrsc.org

Derivatives of pyridine are extensively used as building blocks (tectons) to construct a wide array of supramolecular architectures. nih.gov The 2-aminopyridine moiety, as present in this compound, can facilitate the formation of discrete supermolecules like dimers or more complex extended networks through programmed molecular recognition events. mdpi.comrsc.org For instance, the ability of the pyridine nitrogen to act as a ligand for transition metal ions allows for the coordination-driven self-assembly of metallo-supramolecular structures. nih.gov The butyl group at the 6-position can influence the solubility of these assemblies and introduce steric effects that can guide the geometry of the final supramolecular construct. While specific research on this compound in this context is emerging, its structural motifs are analogous to those found in well-studied systems, suggesting its potential for creating novel materials with applications in catalysis, data storage, and medicine. mdpi.com

Research in Bioactive Compound Design and Development

The this compound framework is a prominent scaffold in medicinal chemistry and agrochemical research. A scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. mdpi.com The pyridine ring is a bioisostere for various aromatic rings and other nitrogen-containing heterocycles, making it a common feature in many pharmaceuticals and bioactive molecules. beilstein-journals.org

Scaffold Exploration for Novel Therapeutic Agents (Mechanistic and Target-Based Research)

The 6-alkylpyridin-2-amine scaffold has been systematically explored in the search for new drugs targeting a range of diseases. This exploration involves both mechanistic and target-based approaches to discover compounds that can modulate the activity of specific biological targets like enzymes and receptors. oapi.int

Kinases are critical enzymes in cell signaling, and their inhibition is a key strategy in cancer therapy. The transforming growth factor-β (TGF-β) signaling pathway, which involves the kinase ALK5 (activin receptor-like kinase 5), is an important target. nih.gov Researchers have designed and synthesized a series of potent ALK5 inhibitors using a 5-(6-alkylpyridin-2-yl)-1H-imidazole scaffold. nih.govtandfonline.comsemanticscholar.org

In these studies, the 6-butylpyridin-2-yl group was a key component of the synthesized molecules. A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were evaluated for their ALK5 inhibitory activity. nih.gov The research found that incorporating a quinoxalin-6-yl moiety at the 4-position of the imidazole (B134444) ring and specific substituents on a phenyl ring at the 2-position led to highly potent and selective ALK5 inhibitors. nih.govsemanticscholar.org For example, compound 11e in one study, which features the 6-butylpyridin-2-yl group, was identified as a highly potent and selective ALK5 inhibitor. nih.govtandfonline.com Docking models confirmed that these compounds fit well into the ATP-binding pocket of the ALK5 kinase domain. nih.govsemanticscholar.org

Table 1: ALK5 Inhibitory Activity of Selected 6-Alkylpyridin-2-yl Derivatives

| Compound | 6-Alkyl Group | ALK5 Inhibition (IC₅₀, nM) | Cellular Activity (IC₅₀, nM) | Key Structural Features | Reference |

| 11e | n-Butyl | 1.9 | 10 | 4-(quinoxalin-6-yl)imidazole, m-CONH₂ phenyl substituent | nih.govtandfonline.com |

| 15b | Methyl | >90% inhibition at 500 nM | Not specified | 4-(quinoxalin-6-yl)imidazole, m-SO₂NH₂ phenyl substituent | scribd.com |

| 15c | Ethyl | >90% inhibition at 500 nM | Not specified | 4-(quinoxalin-6-yl)imidazole, m-SO₂NH₂ phenyl substituent | scribd.com |

Modulating the activity of receptors is a fundamental concept in drug discovery. The this compound scaffold has been investigated for its ability to act as an agonist (activator) or antagonist (blocker) of various receptors. A notable area of research is the development of selective agonists for Toll-like receptor 8 (TLR8), a key receptor in the innate immune system. nih.gov Activating TLR8 is a promising strategy for developing vaccine adjuvants and cancer immunotherapies. nih.govgoogle.com

While many TLR agonists activate both TLR7 and TLR8, research has focused on finding TLR8-selective compounds to elicit a specific immune response. nih.gov Pyridine-2-amine derivatives have been identified as TLR8 selective agonists. google.com Structure-based design studies on related quinoline (B57606) scaffolds revealed that a butyl or pentyl chain was crucial for potent and specific TLR8 agonism. nih.gov This suggests that in the this compound scaffold, the butyl group plays a critical role in binding to the receptor pocket and determining the compound's selectivity and potency as a TLR8 agonist.

Exploring Analogs as Agrochemical Research Intermediates

The pyridine ring is a core component in many agrochemicals, including herbicides and pesticides. wikipedia.orgsmolecule.com Analogs of this compound serve as important intermediates in the synthesis of these agriculturally significant compounds. The specific substitution pattern of this compound, with its reactive amine group and defined alkyl chain, allows for its incorporation into more complex molecules through various chemical reactions, such as cross-coupling and substitution. This versatility makes it a valuable building block for creating new agrochemical candidates with desired biological activities. smolecule.com

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Early-Stage Drug Discovery

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve making systematic chemical modifications to a scaffold and evaluating how these changes affect its biological activity. nih.gov The 6-alkylpyridin-2-amine scaffold has been the subject of such investigations.

For example, extensive SAR studies were performed on diarylurea-based allosteric modulators of the cannabinoid CB1 receptor, using a 6-(substituted-amino)pyridin-2-yl core structure. acs.orgnih.gov In this research, analogs of 6-bromopyridin-2-amine (a direct synthetic precursor to 6-alkylpyridin-2-amine derivatives) were synthesized with various N-alkyl and N,N-dialkyl groups, and their effects on receptor activity were measured. acs.orgnih.gov The studies focused on how the size and nature of the alkyl group at the amine position influenced the compound's potency as a negative allosteric modulator. acs.org This systematic approach allows researchers to understand the precise structural requirements for optimal interaction with the biological target, guiding the design of more effective therapeutic agents.

Table 2: Example SAR Data for N-Substituted 6-Bromopyridin-2-amine Analogs as CB1 Receptor Modulators

| Compound | N-Substituent | Activity (% Inhibition of CP55,940) | Key Observation | Reference |

| 6i analog | Methyl | Weak activity | Small alkyl groups show limited potency. | acs.org |

| 6d analog | n-Butyl | Moderate activity | Increasing chain length to butyl improves activity. | acs.orgnih.gov |

| 6f analog | n-Pentyl | Potent activity | Longer alkyl chains enhance modulatory effects. | acs.orgnih.gov |

| 6j analog | N,N-Dimethyl | Potent activity | Dialkylation is well-tolerated and can enhance potency. | acs.org |

| 6n analog | Cyclopentyl | Potent activity | Cyclic substituents are effective, indicating a specific binding pocket shape. | acs.orgnih.gov |

Investigating Aminopyridine Derivatives as Chelating Agents in Bioinorganic Chemistry

The field of bioinorganic chemistry extensively investigates the role of metal ions in biological systems and the application of metal complexes in medicine and biotechnology. Within this context, aminopyridine derivatives have emerged as a significant class of chelating agents due to their versatile coordination capabilities. These molecules, characterized by a pyridine ring functionalized with an amino group, can bind to metal ions through one or both nitrogen atoms, leading to the formation of stable complexes with a wide range of structural and electronic properties. The specific substitution on the pyridine ring, such as the presence of an alkyl group like the butyl group in this compound, can further modulate the steric and electronic environment of the metal-binding site, influencing the stability, selectivity, and reactivity of the resulting metallo-complexes.

The investigation into aminopyridine-metal complexes is driven by their potential applications in various areas of bioinorganic chemistry. These include the development of new therapeutic agents, catalysts for biological transformations, and probes for biological imaging. For example, metal complexes of aminopyridine derivatives have been explored for their catalytic activities and as potential antimicrobial and anticancer agents. cyberleninka.ruias.ac.innih.gov The ability of the aminopyridine scaffold to be readily modified allows for the fine-tuning of the properties of the metal complexes for specific biological targets.

A notable example of the chelating ability of a related diamino-pyridine derivative is the formation of a Schiff base ligand by condensing isatin (B1672199) with 2,6-diaminopyridine. This ligand has been shown to form stable tetrahedral complexes with a variety of divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cyberleninka.ru Spectroscopic and analytical data have confirmed the coordination of the metal ions to the ligand, highlighting the robust chelating nature of the aminopyridine moiety within a larger molecular framework. cyberleninka.ru

Furthermore, studies on bulky aminopyridine ligands have provided insights into their coordination modes. For instance, the reaction of N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine with iron(II) halides resulted in the formation of complexes where the aminopyridine ligand coordinates in a rare η¹-fashion through the pyridine nitrogen atom. mdpi.com This was attributed to the steric bulk of the substituents on the ligand. mdpi.com In some cases, intramolecular hydrogen bonding between the amino proton and a halide ligand was also observed, further stabilizing the complex. mdpi.com

The table below summarizes the coordination behavior of some aminopyridine derivatives with different metal ions, providing a basis for understanding the potential chelating properties of this compound.

| Ligand/Derivative | Metal Ion(s) | Coordination Mode | Observed Geometry | Key Findings | Reference |

| 2,6-diaminopyridine-isatin Schiff base | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate | Tetrahedral | Formation of stable complexes with various divalent transition metals. | cyberleninka.ru |

| Bulky 2-aminopyridine derivative | Fe(II) | Monodentate (η¹-Npyridine) | Distorted trigonal pyramidal / Distorted tetrahedral | Steric hindrance from bulky substituents leads to monodentate coordination. | mdpi.com |

| 2-aminopyridine | Pt(II) | Monodentate (Npyridine) | Distorted square-planar | Intramolecular interactions between the pendant NH₂ group and the metal center are possible. | acs.orgnih.gov |

| 2-aminopyridine | Cd(II) | Monodentate (axial ligation) | Five-coordinated | Axial coordination to a metalloporphyrin complex enhances antimicrobial activity. | ias.ac.in |

These findings collectively suggest that this compound is a promising candidate for investigation as a chelating agent in bioinorganic chemistry. The butyl group at the 6-position is expected to influence the electronic properties of the pyridine ring and the steric accessibility of the nitrogen donors, thereby affecting the coordination chemistry and the properties of the resulting metal complexes. Further research into the synthesis, characterization, and biological evaluation of metal complexes of this compound is warranted to explore its full potential in this field.

Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies for 6-Butylpyridin-2-amine

The future of chemical synthesis for compounds like this compound is intrinsically linked to the principles of green chemistry. The aim is to develop methods that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. mdpi.com For the synthesis of this compound, MAOS could accelerate key steps, such as the construction of the pyridine (B92270) ring or the introduction of the butyl or amine functionalities.

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that contains significant portions of all starting materials. mdpi.com This approach is highly atom-economical and efficient. Developing an MCR for this compound would streamline its synthesis from simple precursors, avoiding lengthy purification steps of intermediates.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions (e.g., aqueous solvents, room temperature). Enzymes like transaminases could be engineered to facilitate the amination of a corresponding butyl-substituted pyridine precursor, offering a greener alternative to traditional metal-catalyzed amination reactions. rsc.org

Continuous-Flow Synthesis: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and allows for seamless scalability. tdl.org A continuous-flow process for this compound could enable safer, more efficient, and automated production. tdl.org

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. mdpi.com | Acceleration of cyclization or substitution steps. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. mdpi.com | One-pot synthesis from simple, readily available precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, eco-friendly. rsc.org | Green amination of a 6-butylpyridine intermediate. |

| Continuous-Flow Chemistry | Enhanced safety, precise process control, easy scalability. tdl.org | Automated, on-demand, and scalable production. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the sustainable synthetic methods described above, a deep understanding of reaction dynamics is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. rsc.orgresearchgate.net Advanced spectroscopic techniques are central to PAT, enabling real-time, in-situ monitoring of chemical reactions. This moves beyond traditional offline analysis, providing immediate insights into reaction kinetics, intermediate formation, and product yield. nih.gov

Raman Spectroscopy: This non-destructive technique provides detailed information about molecular vibrations and is insensitive to water, making it ideal for monitoring reactions in aqueous media. researchgate.net An in-line Raman probe could track the consumption of reactants and the formation of the this compound product in real-time within a flow reactor. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful tool for monitoring changes in functional groups during a reaction. Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed into a reaction vessel to collect data continuously.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline tool, advancements in flow-NMR and benchtop NMR spectrometers allow for real-time analysis of reacting mixtures. researchgate.netmdpi.com This provides unambiguous structural information and quantitative data on the concentration of different species as the reaction progresses.

Table 2: Spectroscopic Probes for Real-Time Monitoring

| Spectroscopic Probe | Principle | Advantages for Reaction Monitoring |

|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light. researchgate.net | Non-destructive, insensitive to water, suitable for in-line analysis. mdpi.comnih.gov |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides real-time information on functional group changes. |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. researchgate.net | Provides detailed structural and quantitative data in real-time. mdpi.com |

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. researchgate.net These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly reducing the time and cost associated with experimental trial-and-error. researchgate.net

Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing chemical databases to predict the physicochemical properties of new molecules. researchgate.net For this compound derivatives, AI could predict properties like solubility, lipophilicity, and electronic characteristics, guiding the design of analogs with desired profiles.

Reaction Outcome and Yield Prediction: AI algorithms can predict the likely outcome and yield of a chemical reaction by learning from millions of documented experiments. researchgate.netpreprints.org This can help chemists select the most promising synthetic routes and optimize reaction conditions before ever stepping into the lab.

De Novo Design and Retrosynthesis: Generative AI models can design entirely new molecules with specific desired properties. Furthermore, AI-powered retrosynthesis tools can propose viable synthetic pathways for a target molecule by working backward from the final product to commercially available starting materials. nih.govsciforum.net Platforms like Synthia and IBM RXN are transforming how chemists plan syntheses. researchgate.net

Table 3: Applications of AI and Machine Learning in Chemical Research

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Using ML to forecast physicochemical and biological properties from molecular structure. researchgate.net | Rapidly screen virtual derivatives for desired characteristics (e.g., solubility, electronic properties). |

| Reaction Prediction | AI models predict the major product, byproducts, and yield of a reaction. preprints.org | Optimize synthesis conditions and select high-yielding routes computationally. |

| Retrosynthesis | AI suggests synthetic pathways by deconstructing the target molecule. nih.govsciforum.net | Discover novel and more efficient synthetic routes to the target compound and its analogs. |

Exploration of Novel Reactivities and Transformational Pathways

While sustainable synthesis focuses on producing the existing this compound structure, a significant area of future research involves exploring new reactions to modify this scaffold and create a diverse library of derivatives. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies.

Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is highly valuable for rapidly creating analogs. C–H activation, where a typically unreactive carbon-hydrogen bond is selectively functionalized, is a powerful LSF strategy. acs.org For this compound, this could enable the direct attachment of various groups to the pyridine ring without needing to rebuild the molecule from scratch. researchgate.netresearchgate.net

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions under exceptionally mild conditions. acs.org It enables the generation of reactive radical intermediates that can participate in novel bond-forming reactions. researchgate.netnih.gov This could be used to forge new carbon-carbon or carbon-heteroatom bonds on the this compound core, accessing chemical space that is difficult to reach with traditional methods. researchgate.net

Skeletal Editing: A frontier in organic synthesis, skeletal editing involves the precise insertion, deletion, or swapping of atoms within a molecule's core ring structure. mdpi.com Recent breakthroughs have demonstrated the ability to convert pyridine rings into other aromatic systems like benzenes or pyridazines. mdpi.comresearchgate.net Applying such strategies to the this compound scaffold could generate fundamentally new molecular architectures for exploration.

Table 4: Novel Transformational Pathways

| Pathway | Description | Application to this compound |

|---|---|---|

| C–H Activation | Direct functionalization of C–H bonds. acs.org | Introduce new substituents onto the pyridine ring in a single step. |

| Photoredox Catalysis | Using visible light to enable unique bond formations. acs.org | Create novel derivatives under mild, green conditions. researchgate.net |

| Skeletal Editing | Modifying the core atomic structure of the pyridine ring. mdpi.com | Transform the pyridine core into new heterocyclic or aromatic systems. researchgate.net |

Development of Advanced Applications in Nanoscience and Optoelectronics

The unique electronic properties and chelating ability of the 2-aminopyridine (B139424) scaffold make it an attractive building block for advanced materials. Future research will likely explore the integration of this compound derivatives into functional nanosystems and optoelectronic devices.

Quantum Dot (QD) Ligands: The nitrogen atoms in the 2-aminopyridine moiety can act as effective ligands, binding to the surface of semiconductor nanocrystals (quantum dots). These organic ligands are crucial for passivating the QD surface, improving their quantum yield, and enhancing their stability and processability. rsc.orgrsc.org The butyl group could further enhance solubility in nonpolar matrices, making derivatives of this compound promising candidates for creating stable, highly luminescent QDs for displays and lighting.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules are widely used in OLEDs as components of emissive layers or as hole-transporting materials. acs.orgnih.gov The electronic properties of the this compound core can be tuned by further functionalization, allowing for the design of new materials with specific HOMO/LUMO energy levels suitable for efficient charge transport and light emission in OLED devices. acs.org

Fluorescent Sensors: The 2-aminopyridine scaffold is inherently fluorescent, and its emission properties can be modulated by binding to analytes like metal ions. nih.gov This makes it a promising platform for developing chemosensors. mdpi.comresearchgate.net Derivatives of this compound could be designed to selectively detect specific environmental toxins or biologically important cations through changes in their fluorescence ("on-off" switching), with applications in environmental monitoring and medical diagnostics. mdpi.com

Table 5: Potential Applications in Nanoscience and Optoelectronics

| Application Area | Role of this compound Derivative | Potential Outcome |

|---|---|---|

| Quantum Dots | Surface passivating ligand. rsc.org | Enhanced photoluminescence quantum yield and colloidal stability. rsc.org |

| OLEDs | Hole-transporting or emissive material. acs.orgnih.gov | Efficient and stable organic electronic devices. |

| Fluorescent Sensors | Fluorophore whose emission is modulated by analyte binding. mdpi.comresearchgate.net | Selective and sensitive detection of metal ions or other species. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Butylpyridin-2-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Guidance : The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or cross-coupling reactions. For example, brominated pyridine intermediates (e.g., 6-bromo-5-methylpyridin-2-amine) can undergo Suzuki-Miyaura coupling with alkyl boronic acids under palladium catalysis . Adjusting reaction temperature (e.g., 10–20°C for stability) and using polar aprotic solvents (e.g., acetonitrile) can enhance yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Guidance :

- ¹H/¹³C NMR : Analyze chemical shifts for the pyridine ring protons (δ 6.5–8.5 ppm) and butyl chain protons (δ 0.9–1.7 ppm). Compare with analogs like 4-methyl-6-phenylpyrimidin-2-amine, where methyl groups resonate at δ 2.3–2.5 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₂: 150.23 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm substituent orientation, as demonstrated for 4-methyl-6-phenylpyrimidin-2-amine (R-factor = 0.040) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Guidance :

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Reference safety data for structurally similar compounds like 6-Cyclopropylpyridin-2-amine, which lacks acute toxicity but requires standard precautions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

- Methodological Guidance :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Compute Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Effects : Use COSMO-RS models to predict solubility and reaction pathways in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Compare with studies on bis[(6-methylpyridin-2-yl)methyl]amine, where solvent polarity influenced ligand-metal binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Guidance :

- Meta-Analysis : Follow Cochrane systematic review principles to assess bias, heterogeneity, and reproducibility .

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature). For example, antileukemic activity of 6-aryl triazine-2-amines varied by substituent position, necessitating structural-activity revalidation .

Q. What in vitro models are suitable for assessing the antileukemic potential of this compound?

- Methodological Guidance :

- Cell Lines : Use leukemia cell lines (e.g., K562, HL-60) with MTT assays to measure proliferation inhibition.

- Mechanistic Probes : Combine with flow cytometry (apoptosis markers) and Western blotting (e.g., Bcl-2, caspase-3). Reference 6-aryl triazine-2-amines, which showed 7–24% yield and variable activity depending on substituents .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Guidance :

- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., methyl, pentyl) or electron-withdrawing groups (e.g., -CF₃). Compare with bis[(6-methylpyridin-2-yl)methyl]amine, where methyl groups enhanced metal coordination and catalytic activity .

- 3D-QSAR : Build models using CoMFA/CoMSIA to correlate steric/electronic features with activity, as done for antileukemic triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.